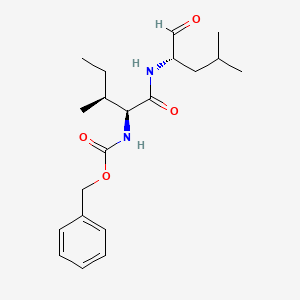
Z-Ile-Leu-アルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Ile-Leu-aldehyde: is a potent and competitive peptide aldehyde inhibitor of gamma-secretase and Notch signaling pathwaysThis compound has significant implications in various cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .
科学的研究の応用
Z-Ile-Leu-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various biochemical assays.
Biology: Employed in studies involving cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer stem cells and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
作用機序
Target of Action
Z-Ile-Leu-aldehyde, also known as Z-IL-CHO, is a potent and competitive peptide aldehyde inhibitor . Its primary targets are γ-secretase and Notch . These targets play a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .
Mode of Action
Z-Ile-Leu-aldehyde interacts with its targets by blocking the Notch signaling pathway . Notch receptors undergo a series of proteolytic cleavages after binding their cognate ligands of the Delta-like and Jagged family . γ-Secretase, a large protease complex, cleaves the membrane-bound form of Notch and releases the intracellular domain of the Notch receptor . This step in Notch signaling is pivotal in the activation of this signaling cascade .
Biochemical Pathways
The inhibition of the Notch signaling pathway by Z-Ile-Leu-aldehyde affects various biochemical pathways. For instance, it has been shown to significantly downregulate Th17-associated cytokine levels in murine Th17 in vitro polarization assays . It also impairs murine osteoclast differentiation of receptor activator of NF-κB ligand (RANKL)-stimulated RAW264.7 murine monocyte/macrophage cell line .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water and ethanol but can be dissolved in dmso . This solubility profile may impact its bioavailability.
Result of Action
Z-Ile-Leu-aldehyde has been shown to reduce cell viability and induce apoptosis in murine MOPC315.BM myeloma cells with high Notch activity . It also targets mammary cancer stem-like cells because it dramatically prevents in vitro mammosphere formation .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Z-Ile-Leu-aldehyde involves the formylation of enolates and enols, which is a standard approach for the preparation of beta-oxoaldehydes. Enolates are commonly formylated by alkyl formates in crossed-Claisen condensations .
Industrial Production Methods: Industrial production methods for Z-Ile-Leu-aldehyde are not extensively documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions .
化学反応の分析
Types of Reactions: Z-Ile-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
DAPT: Another gamma-secretase inhibitor with similar inhibitory effects on Notch signaling.
LY-411575: A potent gamma-secretase inhibitor used in Alzheimer’s disease research.
Semagacestat: A gamma-secretase inhibitor investigated for its potential in treating Alzheimer’s disease.
Uniqueness: Z-Ile-Leu-aldehyde is unique due to its high potency and competitive inhibition of gamma-secretase and Notch signaling. It has shown significant efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research .
特性
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLUFQGNVGLKR-SZMVWBNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

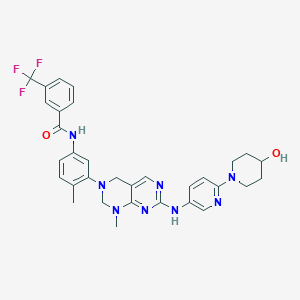
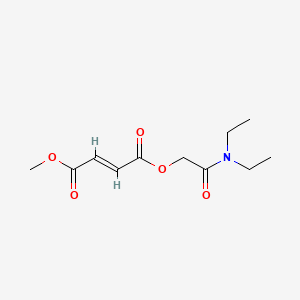

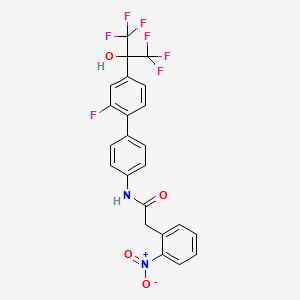
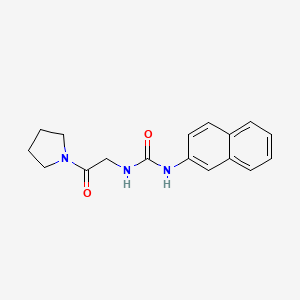
![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B611873.png)
![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)
